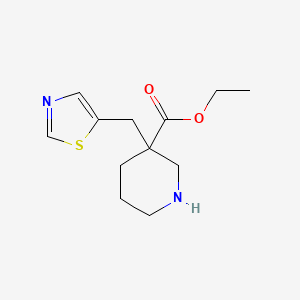
Ethyl 3-(1,3-thiazol-5-ylmethyl)piperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(1,3-thiazol-5-ylmethyl)piperidine-3-carboxylate is a heterocyclic compound that contains both a thiazole and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1,3-thiazol-5-ylmethyl)piperidine-3-carboxylate typically involves the reaction of ethyl 3-piperidinecarboxylate with a thiazole derivative. One common method is the nucleophilic substitution reaction where the thiazole derivative is introduced to the piperidine ring under basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1,3-thiazol-5-ylmethyl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Ethyl 3-(1,3-thiazol-5-ylmethyl)piperidine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity, while the piperidine ring can interact with receptors in the nervous system, modulating their function . These interactions can lead to various biological effects, including antimicrobial, anticancer, and neuroprotective activities .
Comparison with Similar Compounds
Similar Compounds
Ethyl piperidine-3-carboxylate: Lacks the thiazole ring, making it less versatile in terms of chemical reactivity and biological activity.
Thiazole derivatives: Compounds like thiazole-4-carboxylic acid have similar biological activities but lack the piperidine ring, which limits their applications in certain fields.
Uniqueness
Ethyl 3-(1,3-thiazol-5-ylmethyl)piperidine-3-carboxylate is unique due to the presence of both thiazole and piperidine rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H18N2O2S |
|---|---|
Molecular Weight |
254.35 g/mol |
IUPAC Name |
ethyl 3-(1,3-thiazol-5-ylmethyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C12H18N2O2S/c1-2-16-11(15)12(4-3-5-13-8-12)6-10-7-14-9-17-10/h7,9,13H,2-6,8H2,1H3 |
InChI Key |
XDAVOENUPFUJON-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCNC1)CC2=CN=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















